molecular formula C16H15N5O3S B2809292 5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole CAS No. 1324661-54-2

5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

Cat. No. B2809292
CAS RN: 1324661-54-2
M. Wt: 357.39
InChI Key: XIHFDARWHRZKRL-UHFFFAOYSA-N
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Description

5-(1-(Benzylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole, also known as BSAPO, is a molecule that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BSAPO is a heterocyclic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activities of azetidinone derivatives and related compounds. For instance, Prajapati and Thakur synthesized novel azetidinones that demonstrated antibacterial and antifungal activities (Sanjay D. Prajapati & M. Thakur, 2014). Patel et al. also reported the synthesis of 1,3,4-oxadiazoles with benzothiazole moieties showing promising activity against Escherichia coli, and compounds bearing triazole and morpholine showed notable antitubercular activity (N. Patel et al., 2013).

Anticancer Applications

In addition to antimicrobial activity, some derivatives have been explored for anticancer applications. Redda and Gangapuram synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents, highlighting the significance of the 1,3,4-oxadiazole moiety in contributing to anticancer activity (K. Redda & Madhavi Gangapuram, 2007).

Enzyme Inhibition

The synthesized compounds have also been evaluated for their ability to inhibit enzymes. Khalid et al. investigated compounds for butyrylcholinesterase (BChE) enzyme inhibition, showing the potential for therapeutic applications in neurodegenerative diseases (H. Khalid et al., 2016).

Corrosion Inhibition

Azetidinone and oxadiazole derivatives have been assessed for their corrosion inhibition properties, demonstrating the versatility of these compounds beyond biomedical applications. Ammal et al. studied the effect of substitution on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, indicating their potential in materials science (P. Ammal et al., 2018).

properties

IUPAC Name

5-(1-benzylsulfonylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c22-25(23,11-12-5-2-1-3-6-12)21-9-13(10-21)16-19-15(20-24-16)14-17-7-4-8-18-14/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHFDARWHRZKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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